1-(2-Ethylphenyl)hexan-1-one
Overview
Description
1-(2-Ethylphenyl)hexan-1-one is an organic compound with the molecular formula C14H20O It is a ketone characterized by the presence of a hexanone chain attached to a 2-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-ethylbenzoic acid.
Reduction: Formation of 1-(2-ethylphenyl)hexanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
1-(2-Ethylphenyl)hexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-ethylphenyl)hexan-1-one exerts its effects depends on the specific reaction or application. In general, the ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. The molecular targets and pathways involved vary based on the context of its use, such as in organic synthesis or potential biological interactions.
Comparison with Similar Compounds
1-Phenylhexan-1-one: Lacks the ethyl group on the aromatic ring, leading to different reactivity and properties.
1-(2-Methylphenyl)hexan-1-one: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
1-(2-Isopropylphenyl)hexan-1-one: Features an isopropyl group, which introduces more steric hindrance compared to the ethyl group.
Uniqueness: 1-(2-Ethylphenyl)hexan-1-one is unique due to the presence of the ethyl group on the aromatic ring, which influences its reactivity and interactions in chemical reactions. This structural feature can affect the compound’s physical properties, such as boiling point and solubility, as well as its behavior in various synthetic and industrial processes.
Properties
IUPAC Name |
1-(2-ethylphenyl)hexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-3-5-6-11-14(15)13-10-8-7-9-12(13)4-2/h7-10H,3-6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUGBTPRLDSFQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC=C1CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309129 | |
Record name | 1-(2-Ethylphenyl)-1-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35028-10-5 | |
Record name | 1-(2-Ethylphenyl)-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35028-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Ethylphenyl)-1-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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